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Compound of Interest

Compound Name: Pivaloyl chloride

Cat. No.: B042358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data of pivaloyl chloride. The information is presented in a

structured format to facilitate its use in research, quality control, and synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for pivaloyl chloride, typically

recorded in deuterated chloroform (CDCl₃).

Data Presentation
Table 1: ¹H NMR Spectral Data for Pivaloyl Chloride

Chemical Shift (δ)
[ppm]

Splitting Pattern Integration Assignment

1.34 Singlet 9H -(CH₃)₃

Table 2: ¹³C NMR Spectral Data for Pivaloyl Chloride
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Chemical Shift (δ) [ppm] Assignment

177.5 C=O (Acid Chloride)

47.5 -C(CH₃)₃

27.5 -C(CH₃)₃

Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of pivaloyl chloride.

Materials:

Pivaloyl chloride (sample)

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03%)

NMR tube (5 mm)

Pipettes

Vial

Procedure:

In a clean, dry vial, approximately 0.5 mL of CDCl₃ containing TMS is added.

One to two drops of pivaloyl chloride are added to the solvent. The vial is capped and

gently swirled to ensure a homogeneous solution.

Using a pipette, the solution is transferred into a 5 mm NMR tube to a depth of approximately

4-5 cm.

The NMR tube is carefully placed in the NMR spectrometer's autosampler or manually

inserted into the magnet.

The spectrometer is set up to acquire both ¹H and ¹³C NMR spectra. Standard acquisition

parameters for a 400 MHz (or similar) spectrometer are typically used. Shimming is
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performed to optimize the magnetic field homogeneity.

Data is processed using appropriate NMR software. This includes Fourier transformation,

phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: FT-IR Spectral Data for Pivaloyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment

2978 Strong C-H stretch (alkane)

1806 Strong C=O stretch (acid chloride)

1481 Medium C-H bend (alkane)

1373 Medium C-H bend (alkane)

1031 Medium C-C stretch

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid pivaloyl chloride.

Materials:

Pivaloyl chloride (sample)

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

Solvent for cleaning (e.g., isopropanol or acetone)
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Soft tissue or wipe

Procedure:

The ATR crystal surface is cleaned with a soft tissue dampened with a suitable solvent (e.g.,

isopropanol) and allowed to air dry completely.

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted

from the sample spectrum to remove any interference from the instrument and environment.

A small drop of pivaloyl chloride is placed directly onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

The sample spectrum is then recorded. The number of scans can be adjusted to improve the

signal-to-noise ratio (typically 16 or 32 scans).

After the measurement, the pivaloyl chloride is carefully wiped from the ATR crystal using a

soft tissue. The crystal is then cleaned thoroughly with an appropriate solvent.

The resulting spectrum is processed, which may include baseline correction and peak

picking to identify the key absorption bands.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like pivaloyl chloride.
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Workflow for Spectral Analysis of Pivaloyl Chloride

NMR Spectroscopy IR Spectroscopy

Sample Preparation
(Dissolve in CDCl3 with TMS)

Data Acquisition
(1H and 13C Spectra)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Assign Peaks)

Final Spectral Data Report

Background Scan
(Clean ATR Crystal)

Sample Application and Scan

Data Processing
(Baseline Correction)

Spectral Analysis
(Identify Functional Groups)

Pivaloyl Chloride Sample

Click to download full resolution via product page

Caption: General workflow for NMR and IR spectral analysis.

To cite this document: BenchChem. [Spectral Data of Pivaloyl Chloride: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042358#spectral-data-of-pivaloyl-chloride-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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